molecular formula C19H30O2 B14740575 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane CAS No. 5458-18-4

5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane

Cat. No.: B14740575
CAS No.: 5458-18-4
M. Wt: 290.4 g/mol
InChI Key: NMFUHNRQERMMMV-UHFFFAOYSA-N
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Description

5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is a synthetic organic compound Its structure includes a dioxane ring substituted with butyl, ethyl, and propan-2-ylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane typically involves the reaction of appropriate starting materials under specific conditions. For example, the dioxane ring can be formed through a cyclization reaction involving diols and aldehydes or ketones. The butyl, ethyl, and propan-2-ylphenyl groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-5-ethyl-2-phenyl-1,3-dioxane: Similar structure but without the propan-2-yl group.

    5-Butyl-5-ethyl-2-(4-methylphenyl)-1,3-dioxane: Similar structure with a methyl group instead of propan-2-yl.

Uniqueness

5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is unique due to the specific combination of substituents on the dioxane ring, which may confer distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

5458-18-4

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

5-butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane

InChI

InChI=1S/C19H30O2/c1-5-7-12-19(6-2)13-20-18(21-14-19)17-10-8-16(9-11-17)15(3)4/h8-11,15,18H,5-7,12-14H2,1-4H3

InChI Key

NMFUHNRQERMMMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COC(OC1)C2=CC=C(C=C2)C(C)C)CC

Origin of Product

United States

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